molecular formula C19H18BrN5O3S B4064777 N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide

N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide

Cat. No. B4064777
M. Wt: 476.3 g/mol
InChI Key: QSUMWMOKPIZQOD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide is a useful research compound. Its molecular formula is C19H18BrN5O3S and its molecular weight is 476.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide is 475.03137 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Compounds containing bromophenyl groups, nitrophenyl components, and triazole rings are often subjects of synthetic organic chemistry research. These compounds can serve as intermediates in the synthesis of more complex molecules. For instance, reactions involving aryl bromides with thioureas can lead to the formation of 2-aminobenzothiazoles, showcasing the potential of bromophenyl compounds in heterocyclic chemistry (Jordan, Luo, & Reitz, 2003). Moreover, the presence of a nitro group alongside the triazole ring hints at the potential for electrophilic substitution reactions and nucleophilic addition reactions, pivotal in designing pharmacologically active compounds or novel materials.

Pharmacological Applications

The structural elements of the molecule hint at potential pharmacological applications. Nitrophenyl compounds, for instance, have been explored for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The triazole moiety, in particular, is a common feature in several therapeutic agents, indicating potential applications in drug discovery and development. For example, a study on new pharmacophores containing the thiazole moiety, similar in complexity to the triazole ring, demonstrated significant anticancer activities (Gomha et al., 2017).

Material Science Applications

Compounds with similar structural features are also relevant in materials science, particularly in the development of organic electronic materials and photovoltaics. Aryl bromides serve as precursors for various organic synthesis reactions crucial for creating organic semiconductors, indicating potential applications in creating new materials for electronic devices (Stuhr-Hansen et al., 2005).

properties

IUPAC Name

N-(4-bromophenyl)-2-[[4-methyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O3S/c1-3-16(18(26)21-14-8-6-13(20)7-9-14)29-19-23-22-17(24(19)2)12-4-10-15(11-5-12)25(27)28/h4-11,16H,3H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUMWMOKPIZQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=C(N2C)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide
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N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide
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N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide
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N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide
Reactant of Route 5
N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.